molecular formula C7H12F2N2O B14870201 4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one

4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one

Cat. No.: B14870201
M. Wt: 178.18 g/mol
InChI Key: RFXAIMICWIQBBY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one is a synthetic organic compound characterized by the presence of an aminomethyl group, an ethyl group, and two fluorine atoms attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrolidinone precursor with aminomethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one is unique due to the presence of both aminomethyl and difluoropyrrolidinone moieties, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H12F2N2O

Molecular Weight

178.18 g/mol

IUPAC Name

4-(aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one

InChI

InChI=1S/C7H12F2N2O/c1-2-11-4-5(3-10)7(8,9)6(11)12/h5H,2-4,10H2,1H3

InChI Key

RFXAIMICWIQBBY-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(C1=O)(F)F)CN

Origin of Product

United States

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